

Using Amphiphysin Fragments to Disrupt Endocytosis: Application Notes and Protocols

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Compound of Interest

Compound Name: *amphiphysin*

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Introduction

Amphiphysin is a critical scaffolding protein in clathrin-mediated endocytosis (CME), a fundamental cellular process responsible for the uptake of nutrients, regulation of cell surface receptor expression, and synaptic vesicle recycling. Its well-defined domain architecture, consisting of an N-terminal Bin-**Amphiphysin**-Rvs (BAR) domain, a central Clathrin and AP2-binding (CLAP) domain, and a C-terminal Src homology 3 (SH3) domain, orchestrates the recruitment and assembly of the endocytic machinery.[1][2] The SH3 domain, in particular, plays a pivotal role by interacting with the proline-rich domain of the large GTPase dynamin, a protein essential for the scission of newly formed vesicles from the plasma membrane.[3][4]

This document provides detailed application notes and protocols for utilizing fragments of **amphiphysin**, specifically the SH3 domain and other truncated forms, as potent inhibitors of endocytosis. By competitively disrupting the interaction between endogenous **amphiphysin** and dynamin, these fragments serve as valuable tools for studying the molecular mechanisms of endocytosis and for the potential development of therapeutic agents that modulate this pathway.

Mechanism of Action

The inhibitory effect of **amphiphysin** fragments on endocytosis stems from their ability to act as dominant-negative mutants. The overexpression of the **amphiphysin** SH3 domain in cells

leads to a potent blockade of receptor-mediated endocytosis.[5] This occurs because the SH3 domain fragment binds to the proline-rich domain of dynamin, preventing the recruitment of endogenous, full-length **amphiphysin** and subsequent dynamin polymerization and vesicle scission.[6] Similarly, truncated forms of **amphiphysin** I that lack the BAR domain but retain the SH3 domain, or even N-terminal fragments, can interfere with the normal function of the full-length protein and inhibit processes like transferrin uptake and synaptic vesicle endocytosis.[7][8][9]

Data Presentation

The following tables summarize quantitative data on the inhibitory effects of various **amphiphysin** fragments on clathrin-mediated endocytosis, as measured by transferrin uptake assays.

Table 1: Inhibition of Transferrin Uptake by **Amphiphysin** I Fragments in COS-7 Cells

Amphiphysin I Fragment Expressed	Method of Quantification	Percentage Decrease in Transferrin Uptake (Compared to Full-Length Amphiphysin I)	Reference
Fragment (1-278)	Fluorescence Microscopy	25%	[7]
Fragment (279-695)	Fluorescence Microscopy	22%	[7]

Table 2: Qualitative and Quantitative Inhibition of Endocytosis by **Amphiphysin** SH3 Domain

Amphiphysin Fragment	Cell Type	Assay	Observed Effect	Reference
Amphiphysin SH3 Domain	COS-7 Fibroblasts	Transferrin & EGF Uptake Assay	Potent blockade of receptor-mediated endocytosis	[5]
Amphiphysin SH3 Domain	Lamprey Synapse	Electron Microscopy	Accumulation of invaginated clathrin-coated pits with elongated necks	[1]
Truncated Amphiphysin I (amino acids 1-392)	COS-7 Cells	Transferrin Uptake Assay	Inhibition of clathrin-mediated endocytosis	[8]
Truncated Amphiphysin I	Rat Hippocampal Neurons	FM 4-64 Labeling	57% inhibition of presynaptic vesicle endocytosis compared to wild-type	[8]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to investigate the disruption of endocytosis using **amphiphysin** fragments.

Protocol 1: Transient Transfection of Mammalian Cells with Amphiphysin Fragment Plasmids

This protocol describes the transient transfection of mammalian cells (e.g., COS-7, HEK293T) to express **amphiphysin** fragments.

Materials:

- Mammalian expression vector containing the cDNA for the desired **amphiphysin** fragment (e.g., pEGFP-C1-Amph(SH3))
- Cultured mammalian cells (e.g., COS-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Serum-free cell culture medium
- Transfection reagent (e.g., Lipofectamine 2000)
- 6-well plates
- Sterile microcentrifuge tubes

Procedure:

- **Cell Seeding:** The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
- **Plasmid DNA Preparation:** In a sterile microcentrifuge tube, dilute 2 µg of the **amphiphysin** fragment plasmid DNA in 100 µL of serum-free medium.
- **Transfection Reagent Preparation:** In a separate sterile microcentrifuge tube, dilute the transfection reagent according to the manufacturer's instructions in 100 µL of serum-free medium.
- **Complex Formation:** Combine the diluted plasmid DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 20-30 minutes to allow for the formation of DNA-lipid complexes.
- **Transfection:** While the complexes are forming, wash the cells once with serum-free medium and then add 800 µL of serum-free medium to each well.
- **Addition of Complexes:** Add the 200 µL of the DNA-lipid complex mixture dropwise to each well. Gently rock the plate to ensure even distribution.
- **Incubation:** Incubate the cells at 37°C in a CO2 incubator.

- **Post-Transfection:** After 4-6 hours of incubation, replace the transfection medium with 2 mL of complete culture medium.
- **Expression:** Allow the cells to express the **amphiphysin** fragment for 24-48 hours before proceeding with subsequent assays. Expression can be confirmed by fluorescence microscopy if a fluorescent tag (e.g., GFP) is used.

Protocol 2: Transferrin Uptake Assay using Fluorescence Microscopy

This protocol is for the qualitative and quantitative assessment of clathrin-mediated endocytosis by measuring the uptake of fluorescently labeled transferrin.[\[1\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Transfected cells cultured on glass coverslips in a 24-well plate
- Serum-free medium (e.g., DMEM) supplemented with 25 mM HEPES, pH 7.4, and 0.5% (w/v) BSA
- Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 647, 10 µg/mL final concentration)
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS for fixation
- Mounting medium with DAPI (to stain nuclei)

Procedure:

- **Cell Starvation:** Wash the cells on coverslips twice with warm PBS. To deplete endogenous transferrin, starve the cells by incubating them in pre-warmed serum-free medium with HEPES and BSA for 30-60 minutes at 37°C.
- **Transferrin Pulse:** Add the fluorescently labeled transferrin to the starvation medium to a final concentration of 10 µg/mL. Incubate the cells for a defined period (e.g., 1-15 minutes) at

37°C to allow for internalization.

- Stopping Uptake: To stop the uptake, quickly wash the cells three times with ice-cold PBS.
- Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS.
- Staining (Optional): If desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes and stain for other intracellular markers.
- Mounting: Mount the coverslips onto glass slides using mounting medium containing DAPI.
- Imaging: Visualize the cells using a fluorescence microscope. Capture images of transfected cells (identified by the fluorescent tag of the **amphiphysin** fragment) and non-transfected cells in the same field of view.
- Quantification: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity of internalized transferrin per cell. Compare the intensity in cells expressing the **amphiphysin** fragment to that in non-transfected control cells.

Protocol 3: GST Pull-Down Assay to Demonstrate Disruption of Amphiphysin-Dynamin Interaction

This protocol is used to show that an **amphiphysin** fragment (e.g., SH3 domain) can disrupt the interaction between full-length **amphiphysin** and dynamin.[\[12\]](#)[\[13\]](#)

Materials:

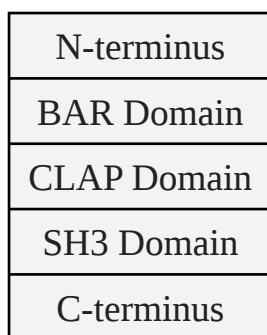
- GST-tagged **amphiphysin** SH3 domain fusion protein (and GST alone as a control) purified from *E. coli*
- Glutathione-agarose beads
- Cell lysate containing dynamin (e.g., from brain tissue or transfected cells)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)

- Wash buffer (e.g., PBS with 0.1% Triton X-100)
- Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0)
- SDS-PAGE gels and Western blotting reagents
- Anti-dynamin antibody
- Anti-GST antibody

Procedure:

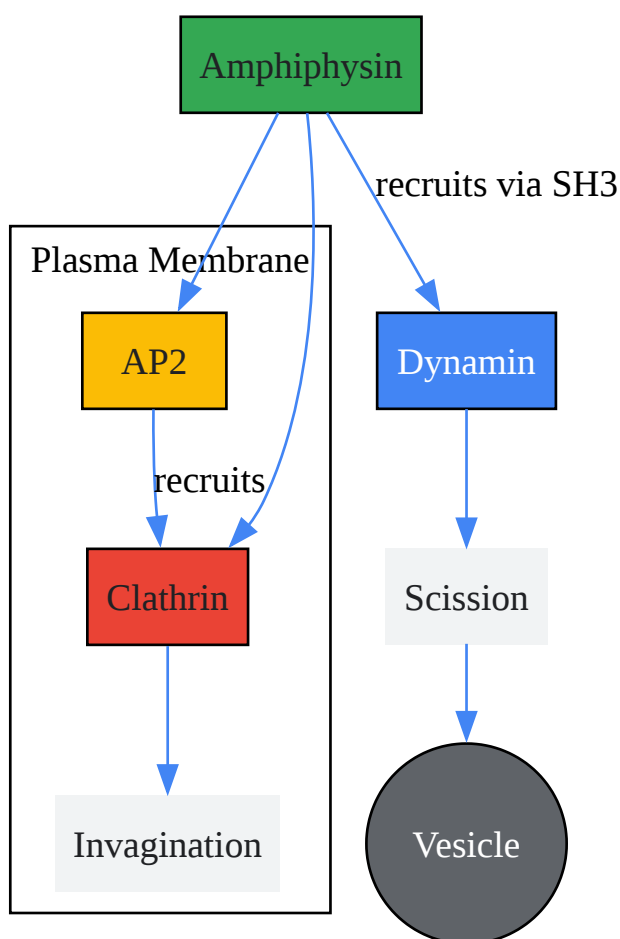
- **Bead Preparation:** Wash the glutathione-agarose beads three times with ice-cold PBS.
- **Protein Binding:** Incubate the washed beads with either GST-Amph(SH3) or GST alone in binding buffer for 1 hour at 4°C with gentle rotation to immobilize the fusion proteins.
- **Washing:** Pellet the beads by centrifugation and wash them three times with wash buffer to remove unbound protein.
- **Incubation with Lysate:** Add the cell lysate containing dynamin to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
- **Washing:** Pellet the beads and wash them five times with wash buffer to remove non-specifically bound proteins.
- **Elution:** Elute the bound proteins by adding elution buffer and incubating for 10 minutes at room temperature. Collect the eluate by centrifugation.
- **Analysis:** Analyze the eluted proteins by SDS-PAGE and Western blotting. Probe the membrane with anti-dynamin and anti-GST antibodies to detect the presence of dynamin in the pull-down fractions. A successful experiment will show that dynamin is pulled down by GST-Amph(SH3) but not by GST alone. To show disruption, pre-incubate the lysate with a non-tagged SH3 domain before adding it to beads with full-length GST-**amphiphysin**.

Visualizations



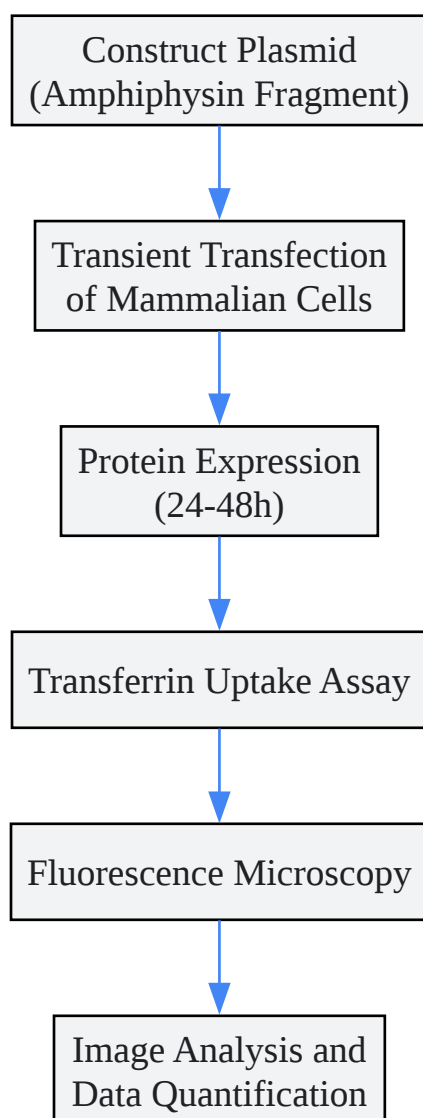
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Caption: Domain architecture of **Amphiphysin**.



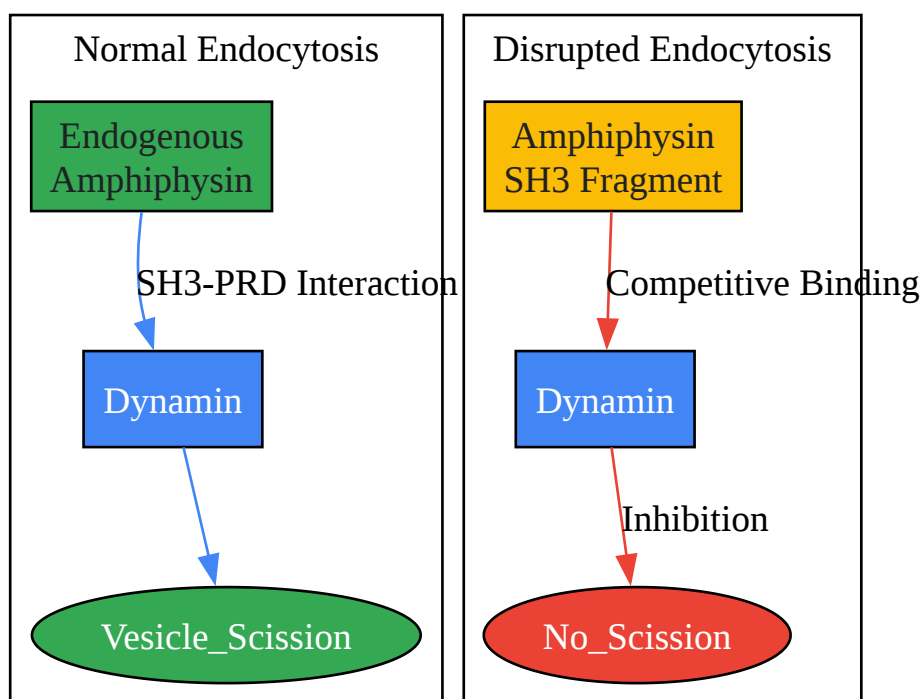
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Caption: **Amphiphysin**'s role in endocytosis.



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Caption: Workflow for studying endocytosis disruption.



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Caption: Mechanism of endocytosis disruption.

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